2-(Dimethylamino)hexanoic acid
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Overview
Description
- It features a hexanoic acid backbone (a six-carbon chain with a carboxylic acid group) and a dimethylamino functional group (N(CH3)2) attached to one of the carbon atoms.
- DMAHA is a colorless, hygroscopic solid with various applications in research and industry.
2-(Dimethylamino)hexanoic acid: , is an organic compound with the chemical formula CHNO.
Preparation Methods
- DMAHA can be synthesized through several routes, including:
Amide Formation: By reacting hexanoic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Esterification: Treating hexanoic acid with dimethylamine and an acid catalyst (e.g., sulfuric acid) to yield the ester, followed by hydrolysis to obtain DMAHA.
- Industrial production methods may involve large-scale esterification or amide formation processes.
Chemical Reactions Analysis
- DMAHA can undergo various reactions:
Hydrolysis: Conversion of DMAHA to hexanoic acid and dimethylamine in aqueous or acidic conditions.
Esterification: Formation of DMAHA esters with alcohols.
Amidation: Reaction with amines to form amides.
- Common reagents include acids, bases, and coupling agents.
- Major products include DMAHA esters and amides.
Scientific Research Applications
Chemistry: DMAHA serves as a building block for drug design and synthesis due to its unique structure.
Biology: It may be used in studies related to cell signaling, membrane transport, and enzyme inhibition.
Medicine: DMAHA derivatives could have potential pharmacological applications, although further research is needed.
Industry: DMAHA-based surfactants find use in emulsification and dispersion processes.
Mechanism of Action
- DMAHA’s mechanism of action depends on its specific application.
- In drug design, it may interact with receptors or enzymes, affecting cellular processes.
- Further studies are required to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- DMAHA shares similarities with other amino acids, such as 6-(Dimethylamino)hexanoic acid .
- Its uniqueness lies in the combination of a six-carbon chain, carboxylic acid, and dimethylamino group.
Properties
CAS No. |
5428-01-3 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
CXLSDGHWWXDHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
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